molecular formula C17H15ClF3N3S B15003246 5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

Cat. No.: B15003246
M. Wt: 385.8 g/mol
InChI Key: RGECWNHDQXHOLI-UHFFFAOYSA-N
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Description

5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is a complex organic compound that features a triazinane ring substituted with benzyl, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 2-chloro-5-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The triazinane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazinane derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(2-chloro-5-(trifluoromethyl)phenyl)urea
  • 4-(Trifluoromethyl)benzylamine
  • 1-(2-chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea

Uniqueness

5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is unique due to its triazinane ring structure combined with the presence of benzyl, chloro, and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H15ClF3N3S

Molecular Weight

385.8 g/mol

IUPAC Name

5-benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

InChI

InChI=1S/C17H15ClF3N3S/c18-14-7-6-13(17(19,20)21)8-15(14)24-11-23(10-22-16(24)25)9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,22,25)

InChI Key

RGECWNHDQXHOLI-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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